Cas no 1192-18-3 ((1R,2S)-1,2-dimethylcyclopentane)

(1R,2S)-1,2-dimethylcyclopentane structure
1192-18-3 structure
Nome del prodotto:(1R,2S)-1,2-dimethylcyclopentane
Numero CAS:1192-18-3
MF:C7H14
MW:98.18606
MDL:MFCD00045426
CID:145323
PubChem ID:14498

(1R,2S)-1,2-dimethylcyclopentane Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclopentane,1,2-dimethyl-, (1R,2S)-rel-
    • 1,cis-2-Dimethylcyclopentane
    • cis-1,2-Dimethylcyclopentane
    • cis-1,2-Dimethylcyclopentaneneat
    • 1,2-Dimethyl- cis-cyclopentane
    • 1,2-Dimethylcyclopentane, cis
    • 1-c-2-Dimethylcyclopentane
    • c-1,2-Dimethylcyclopentane
    • (1R,2S)-1,2-dimethylcyclopentane
    • cyclopentane, 1,2-dimethyl-, (1R,2S)-
    • Q27896747
    • Cyclopentane, 1,2-dimethyl-, cis-
    • N-(2-METHOXYPHENYL)IMIDODICARBONIMIDICDIAMIDEHYDROCHLORIDE
    • NSC 74146
    • Cyclopentane,2-dimethyl-, cis-
    • (Z)-1,2-Dimethylcyclopentane
    • 1,2-Dimethylcyclopentane, cis-
    • NSC74146
    • AKOS006271785
    • cis-1,2-dimethylcyclopentan
    • EINECS 214-748-2
    • UNII-RY95O581TY
    • 1192-18-3
    • RY95O581TY
    • NSC-74146
    • DTXSID90862952
    • (1S,2R)-1,2-dimethylcyclopentane
    • InChI=1/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7
    • RIRARCHMRDHZAR-KNVOCYPGSA-N
    • NS00041582
    • EN300-250057
    • Cyclopentane, 1,2-dimethyl-, (1R,2S)-rel-
    • MDL: MFCD00045426
    • Inchi: InChI=1S/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7+
    • Chiave InChI: RIRARCHMRDHZAR-KNVOCYPGSA-N
    • Sorrisi: C[C@@H]1CCC[C@@H]1C

Proprietà calcolate

  • Massa esatta: 98.10955
  • Massa monoisotopica: 98.10955
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 0
  • Complessità: 49.1
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • XLogP3: 3.2
  • Carica superficiale: 0
  • Superficie polare topologica: 0

Proprietà sperimentali

  • Densità: 0.7680
  • Punto di fusione: -53.89°C
  • Punto di ebollizione: 99.35°C
  • Indice di rifrazione: 1.4196

(1R,2S)-1,2-dimethylcyclopentane Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-250057-5.0g
(1R,2S)-1,2-dimethylcyclopentane
1192-18-3 95%
5.0g
$4475.0 2024-06-19
Enamine
EN300-250057-10.0g
(1R,2S)-1,2-dimethylcyclopentane
1192-18-3 95%
10.0g
$6635.0 2024-06-19
Enamine
EN300-250057-1.0g
(1R,2S)-1,2-dimethylcyclopentane
1192-18-3 95%
1.0g
$1543.0 2024-06-19
Enamine
EN300-250057-0.1g
(1R,2S)-1,2-dimethylcyclopentane
1192-18-3 95%
0.1g
$1357.0 2024-06-19
Ambeed
A205478-1g
Cis-1,2-dimethylcyclopentane
1192-18-3 97%
1g
$537.0 2024-04-25
Enamine
EN300-250057-5g
(1R,2S)-1,2-dimethylcyclopentane
1192-18-3
5g
$4475.0 2023-09-15
Enamine
EN300-250057-0.05g
(1R,2S)-1,2-dimethylcyclopentane
1192-18-3 95%
0.05g
$1296.0 2024-06-19
Enamine
EN300-250057-2.5g
(1R,2S)-1,2-dimethylcyclopentane
1192-18-3 95%
2.5g
$3025.0 2024-06-19
Enamine
EN300-250057-0.5g
(1R,2S)-1,2-dimethylcyclopentane
1192-18-3 95%
0.5g
$1482.0 2024-06-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD121481-1g
Cis-1,2-dimethylcyclopentane
1192-18-3 97%
1g
¥3689.0 2023-03-01

(1R,2S)-1,2-dimethylcyclopentane Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1192-18-3)(1R,2S)-1,2-dimethylcyclopentane
A996089
Purezza:99%
Quantità:1g
Prezzo ($):483.0